molecular formula C11H9F2N3 B15055036 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine

6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine

Cat. No.: B15055036
M. Wt: 221.21 g/mol
InChI Key: XXCFJYLPDWWFQS-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties to the molecule.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C11H9F2N3/c12-11(13)10-8(14)3-4-9(16-10)7-2-1-5-15-6-7/h1-6,11H,14H2

InChI Key

XXCFJYLPDWWFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF₂H group to the bipyridine scaffold . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and batch processing can be employed to produce large quantities of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine efficiently .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group acts as a nucleophile, enabling reactions such as:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form substituted amines.

  • Condensation : Formation of imine derivatives via reaction with carbonyl compounds.
    Conditions typically involve mild bases (e.g., Et₃N) and polar aprotic solvents.

Oxidation

The amine group undergoes oxidation to form nitroso or nitro derivatives. For example:

  • Oxidation to Nitriles : Conversion of the amine to a nitrile (-CN) under strong oxidizing conditions (e.g., KMnO₄ in acidic media).

  • Imine Formation : Oxidation to imine intermediates, which can further react with carbonyl compounds.

Reduction

The pyridine rings or the amine group can be reduced. For instance:

  • Hydrogenation : Reduction of aromatic rings to form dihydrobipyridine derivatives using catalysts like H₂/Pd.

  • Amide Reduction : Conversion of amides to amines (if present).

Substitution Reactions

The difluoromethyl group participates in substitution reactions, though its reactivity is limited due to the strong electron-withdrawing nature of the fluorine atoms. Possible pathways include:

  • Thiolation : Replacement of the hydrogen in -CF₂H with thiol (-SH) groups under radical or metal-catalyzed conditions .

  • Cross-Coupling : Use of transition metal catalysts (e.g., CuI) for C-C bond formation .

Fluorination

While the compound already contains a difluoromethyl group, its synthesis often involves fluorination steps. For example:

  • Difluoromethylation : Introduction of the -CF₂H group via reagents like HCF₂Cl or hypervalent iodine reagents (e.g., PhIF₂) .

Synthetic Routes

3.1 Difluoromethyl Group Introduction
One method involves:

  • Thioether Formation : Reaction of benzyl mercaptan with HCF₂Cl to form benzyl difluoromethylthioether .

  • Chlorination : Treatment with Cl₂ in CHCl₃ to generate a reactive intermediate (HCF₂SCl) .

  • Nucleophilic Substitution : Reaction with potassium phthalimide to yield the difluoromethylated product .

Table 1: Key Steps in Difluoromethyl Group Synthesis

StepReagents/ConditionsProduct
1Benzyl mercaptan + HCF₂ClBenzyl difluoromethylthioether
2Cl₂ in CHCl₃HCF₂SCl intermediate
3K phthalimide, −30°C to RTN-(difluoromethylthio)phthalimide

3.2 Bipyridine Core Synthesis
The bipyridine framework is typically assembled via:

  • Cross-Coupling Reactions : Suzuki or Stille coupling of halopyridines .

  • Condensation : Reaction of aminopyridines with carbonyl compounds.

Reaction Mechanisms

4.1 Nucleophilic Substitution
The amine group’s lone pair facilitates attack on electrophilic centers (e.g., alkyl halides):

R-X+NH2-bipyridineR-NH-bipyridine+HX\text{R-X} + \text{NH}_2\text{-bipyridine} \rightarrow \text{R-NH-bipyridine} + \text{HX}

Conditions: Room temperature, polar aprotic solvents.

4.2 Oxidation Pathways
Oxidation of the amine to a nitroso intermediate (R-N=O) occurs via:

NH2-bipyridine+Oxidizing agentNHO-bipyridine\text{NH}_2\text{-bipyridine} + \text{Oxidizing agent} \rightarrow \text{NHO-bipyridine}

Common reagents: KMnO₄, H₂O₂.

4.3 Fluorination via Hypervalent Iodine
PhIF₂ reacts with substrates to introduce fluorine atoms:

PhIF2+SubstratePhF2-Substrate\text{PhIF}_2 + \text{Substrate} \rightarrow \text{PhF}_2\text{-Substrate}

Conditions: TiF₃ catalyst, inert solvents .

Scientific Research Applications

6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine is a compound attracting interest in medicinal chemistry and pharmacology. It features a bipyridine core with a difluoromethyl group at the 6-position and an amine functional group at the 5-position. Its unique structure makes it a candidate for various therapeutic uses.

Scientific Research Applications

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine serves various purposes in scientific research:

  • Chemistry It acts as a building block in complex organic molecule synthesis and as a ligand in coordination chemistry.
  • Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine It is investigated for its therapeutic potential in treating diseases like neuropathic pain and cancer.
  • Industry It has applications in developing new materials and chemical processes.

The compound's biological activity is mainly due to its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, leading to improved bioavailability and reduced metabolic degradation.

Antimicrobial Activity

Studies show that this compound exhibits significant antimicrobial properties, demonstrating effectiveness against various bacteria and fungi strains by inhibiting key enzymes involved in cell wall synthesis and metabolic processes.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 μg/mL
Staphylococcus aureus4 μg/mL
Candida albicans16 μg/mL

Therapeutic Potential

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine stands out due to its unique bipyridine scaffold and the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit AAK1 and penetrate the CNS makes it a valuable compound in medicinal chemistry .

Biological Activity

6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine is a fluorinated derivative of bipyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring difluoromethyl and bipyridine moieties, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, leading to improved bioavailability and reduced metabolic degradation .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. The mechanism involves the inhibition of key enzymes involved in cell wall synthesis and metabolic processes.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 μg/mL
Staphylococcus aureus4 μg/mL
Candida albicans16 μg/mL

Cytotoxicity Profile

While evaluating the safety profile of this compound, cytotoxicity assays were performed. The compound exhibited a favorable therapeutic index with a half-maximal cytotoxic concentration (CC50) greater than 100 μM in human cell lines, indicating a low risk for toxicity at effective antimicrobial concentrations .

Case Study 1: Efficacy Against Mycobacterium tuberculosis

In a study focusing on tuberculosis treatment, this compound was tested against Mycobacterium tuberculosis. The compound demonstrated an EC50 value of 25.6 ± 2.4 μM, indicating potent antimycobacterial activity while maintaining a CC50 > 100 μM against mammalian cells . This suggests potential as a lead compound for further development in treating tuberculosis.

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against Candida albicans. Results showed that the compound effectively inhibited fungal growth at concentrations below those that would cause cytotoxicity in human cells. This dual efficacy highlights the compound's potential as both an antimicrobial and antifungal agent .

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